2,5-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide
CAS No.: 954249-16-2
Cat. No.: VC4606889
Molecular Formula: C21H28N2O5S
Molecular Weight: 420.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954249-16-2 |
|---|---|
| Molecular Formula | C21H28N2O5S |
| Molecular Weight | 420.52 |
| IUPAC Name | 2,5-dimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C21H28N2O5S/c1-26-18-9-10-19(27-2)21(15-18)29(24,25)22-11-6-12-23-13-14-28-20(16-23)17-7-4-3-5-8-17/h3-5,7-10,15,20,22H,6,11-14,16H2,1-2H3 |
| Standard InChI Key | XDVUGGQNEMPYNI-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Introduction
Synthesis and Preparation
The synthesis of sulfonamide derivatives typically involves the reaction of a sulfonamide group with an appropriate alkylating agent. For 2,5-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide, the synthesis might involve the following steps:
-
Starting Materials: 2,5-Dimethoxybenzenesulfonamide and 3-(2-phenylmorpholino)propyl chloride.
-
Reaction Conditions: The reaction could be carried out in a polar solvent like DMF or DMSO, using a base such as triethylamine to facilitate the alkylation.
python# Example Synthesis Code (Conceptual) import numpy as np def synthesize_sulfonamide(): # Starting materials sulfonamide = "2,5-Dimethoxybenzenesulfonamide" alkylating_agent = "3-(2-Phenylmorpholino)propyl chloride" # Reaction conditions solvent = "DMF" base = "Triethylamine" # Conceptual reaction product = "2,5-Dimethoxy-N-(3-(2-Phenylmorpholino)propyl)benzenesulfonamide" return product # Execute synthesis function product = synthesize_sulfonamide() print(product)
Biological Activity
While specific biological activity data for 2,5-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is not available, sulfonamides in general have shown potential in various therapeutic areas, including antimicrobial and anticancer applications. The presence of a phenylmorpholino group could potentially enhance interactions with biological targets.
| Biological Activity | Potential Application |
|---|---|
| Antimicrobial Activity | Infections treatment |
| Anticancer Activity | Cancer therapy |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume